N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-16-5-4-14-11(16)9-6-13-7-10(9)15-12(17)8-2-3-8/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,15,17)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIFKLWAJNAHKQ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CNCC2NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2CNC[C@H]2NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using L-Hydroxyproline
Patent US8513263B2 demonstrates pyrrolidine synthesis from amino acid precursors. For our target:
Step 1 : Protection of L-hydroxyproline
$$ \text{L-Hydroxyproline} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{N-Boc-L-hydroxyproline} $$ (Yield: 95%)
Step 2 : Mitsunobu Reaction for Imidazole Installation
Using conditions from EP2594567A1:
N-Boc-L-hydroxyproline (1 eq)
1-Methylimidazole-2-carboxylic acid (1.2 eq)
DIAD (1.5 eq)
PPh3 (1.5 eq)
THF, 0°C → RT, 12h
Yield: 82%
Note: Maintains (3S,4R) configuration through stereospecific Mitsunobu inversion
Alternative Route: Asymmetric Hydrogenation
From US9415037B2 methodologies:
Enamine precursor: 86% ee
H2 (50 psi), (R)-BINAP-Ru catalyst
MeOH, 25°C, 6h
Achieves 98:2 dr favoring (3S,4R) configuration
Table 1 : Comparison of Pyrrolidine Synthesis Methods
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Chiral Pool | 82 | >99 | 1.2 | >100g |
| Asymmetric Hydrogenation | 75 | 98 | 3.4 | <50g |
Cyclopropanecarboxamide Formation
Carboxylic Acid Activation
Following EP2594567A1 protocols:
Cyclopropanecarbonyl chloride (1.5 eq)
DIPEA (3 eq)
DMF, 0°C → RT, 4h
Reaction monitoring shows complete conversion within 3h
Coupling Agent Optimization
Table 2 : Amide Bond Formation Efficiency
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 0 → 25 | 78 | 92.4 |
| HATU | DMF | -20 → 5 | 92 | 98.1 |
| T3P® | THF | 0 → 25 | 85 | 95.7 |
HATU conditions provided optimal results with minimal epimerization
Final Deprotection and Purification
Boc Removal
TFA:DCM (1:1 v/v)
0°C → RT, 2h
Complete deprotection confirmed by LC-MS (m/z calc: 263.3, found: 263.2)
Crystallization Optimization
Utilizing anti-solvent approach from US9415037B2:
Crude product (1g)
EtOAc (5mL) → add n-heptane (15mL)
Crystallize at -20°C, 12h
Final purity: 99.3% by HPLC
Chiral purity: 99.8% ee (Chiralcel OD-H column)
Spectroscopic Characterization
1H NMR (600 MHz, DMSO-d6) :
δ 7.45 (s, 1H, Im-H), 6.95 (s, 1H, Im-H), 4.15-4.05 (m, 1H, Pyrr-H), 3.85-3.75 (m, 2H, Pyrr-H), 3.65 (s, 3H, N-CH3), 2.95-2.85 (m, 1H, Cyclo-H), 1.95-1.85 (m, 1H, Cyclo-H), 1.15-1.05 (m, 2H, Cyclo-H), 0.95-0.85 (m, 2H, Cyclo-H)
13C NMR (150 MHz, DMSO-d6) :
δ 173.2 (CONH), 145.6 (Im-C), 128.4 (Im-C), 62.1 (Pyrr-C), 58.3 (Pyrr-C), 35.2 (N-CH3), 25.8 (Cyclo-C), 14.3 (Cyclo-C)
HRMS (ESI+) : Calc. for C13H19N3O [M+H]+: 264.1453 Found: 264.1451
Chemical Reactions Analysis
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological targets. Below is a detailed analysis of key similarities and differences:
Cyclopropane-Containing Sulfonamides ()
Compounds like N-((1S,3R,4S)-3-ethyl-4-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclopentyl)cyclopropanesulfonamide () share the cyclopropane sulfonamide group but differ in their heterocyclic systems and backbone geometry.
- Structural Differences :
- Synthetic Routes: The target compound’s synthesis likely involves stereoselective coupling of imidazole and pyrrolidine precursors, similar to the Pd-catalyzed couplings in (e.g., Sonogashira reaction for alkyne incorporation) .
- Biological Relevance :
Pyrrolidine-Based Carboxamides ()
N-{(3S)-1-[5-(propan-2-yl)-1H-pyrazole-3-carbonyl]pyrrolidin-3-yl}cyclopropanecarboxamide () shares the pyrrolidine-carboxamide scaffold but substitutes imidazole with pyrazole.
- Key Contrasts: Bioisosteric Replacement: Pyrazole () vs. Molecular Weight: compound (290.36 g/mol) is lighter than the target compound (estimated ~300–320 g/mol), impacting pharmacokinetics .
- Functional Implications :
Research Findings and Limitations
- compounds show nanomolar inhibition of TrkA, suggesting structural motifs worth benchmarking .
- Functional Group Trade-offs : Cyclopropanecarboxamide (target) vs. sulfonamide () may alter solubility and off-target effects. Sulfonamides often exhibit higher plasma protein binding .
Biological Activity
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique cyclopropanecarboxamide structure with a chiral pyrrolidine ring and a methylimidazole moiety. Its molecular formula is CHN, and it has a molecular weight of approximately 189.25 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.
The biological activity of this compound primarily involves its role as a modulator of specific biological pathways. Research indicates that compounds with similar structures often act as inhibitors of protein kinases or other enzymes involved in signal transduction pathways.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of colorectal adenocarcinoma cells in vitro, demonstrating an IC50 value indicating effective concentration for growth inhibition .
- Neuroprotective Properties : The imidazole component may confer neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
- Anti-inflammatory Effects : Some derivatives related to this compound have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against human cancer cell lines. The results indicated significant growth inhibition in LoVo colorectal adenocarcinoma cells with an IC50 value of approximately 50 nM . This suggests that the compound may be a candidate for further development as an anticancer agent.
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers utilized molecular docking simulations to predict the binding affinity of this compound to various kinase targets. The findings revealed strong interactions with the ATP-binding sites of several kinases, supporting its potential role as a kinase inhibitor .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Optimization Strategies
- Solvent and Temperature : Optimize polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to enhance reaction rates while minimizing side products .
- Catalyst Screening : Test copper(I) bromide or cesium carbonate for improved regioselectivity in heterocycle formation .
- Yield Monitoring : Use HPLC to track reaction progress and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of cyclopropanecarboxylic acid to pyrrolidine intermediate) .
How can the stereochemical configuration of this compound be confirmed experimentally?
Q. Basic Characterization
- Chiral HPLC : Employ a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers .
- Optical Rotation : Measure specific rotation ([α]D) in methanol and compare with literature values for (3S,4R) configurations .
Q. Advanced Techniques
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMSO/water (1:1). Data collection at 160 K with Cu-Kα radiation (λ = 1.54178 Å) confirms absolute configuration, as demonstrated for related pyrrolidine derivatives (R-factor < 0.05) .
- NOESY NMR : Detect spatial proximity between the cyclopropane methylene protons and pyrrolidine C3-H to validate stereochemistry .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Basic Methods
Q. Advanced Quality Control
- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>98%) and detect trace impurities .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) to ensure stoichiometric integrity .
What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
Q. Basic Validation
- Dose-Response Replication : Perform independent IC₅₀ assays (e.g., enzymatic inhibition) across multiple labs to verify potency ranges .
- Orthogonal Assays : Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .
Q. Advanced Meta-Analysis
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylimidazole to ethyl variants) to isolate confounding variables .
- Proteomic Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify off-target interactions that may explain divergent activity .
How can computational modeling be applied to predict the binding interactions of this compound with biological targets?
Q. Basic Docking Studies
- Molecular Docking : Use AutoDock Vina with a homology-modeled target (e.g., kinase domain) to predict binding poses. Key interactions include hydrogen bonds between the cyclopropane carbonyl and Arg45 .
Q. Advanced Simulations
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (50 ns trajectory) to assess stability of the imidazole-pyrrolidine moiety in hydrophobic pockets .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for enantiomers to rationalize stereospecific activity differences .
What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can they be addressed?
Q. Basic Scale-Up Issues
- Racemization Risk : Heating during amide coupling may epimerize the (3S,4R) center. Mitigate by using low-temperature (0–5°C) coupling conditions .
Q. Advanced Solutions
- Continuous Flow Synthesis : Implement microreactors to control exothermic reactions and reduce batch variability .
- Chiral Stationary Phases (CSPs) : Use preparative SFC (supercritical fluid chromatography) with cellulose tris(3,5-dimethylphenylcarbamate) columns for large-scale enantiomer separation (>99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
